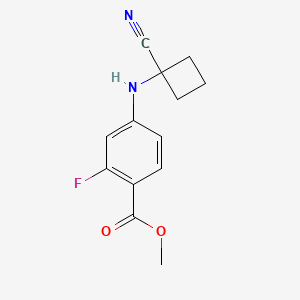
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is a chemical compound with the molecular formula C13H14FN3O It is known for its unique structure, which includes a cyanocyclobutyl group, a fluorine atom, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate typically involves the reaction of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反应分析
Types of Reactions
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid.
Reduction: Formation of 4-((1-aminocyclobutyl)amino)-2-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzoic acid
- 4-((1-Cyanocyclobutyl)amino)-2-fluorobenzonitrile
Uniqueness
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where the ester functionality is required .
属性
分子式 |
C13H13FN2O2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
methyl 4-[(1-cyanocyclobutyl)amino]-2-fluorobenzoate |
InChI |
InChI=1S/C13H13FN2O2/c1-18-12(17)10-4-3-9(7-11(10)14)16-13(8-15)5-2-6-13/h3-4,7,16H,2,5-6H2,1H3 |
InChI 键 |
NXCGTMDNWNHRQF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



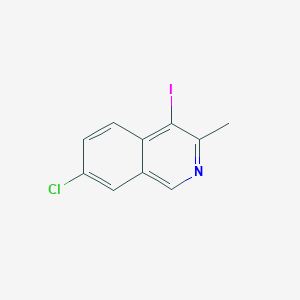
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
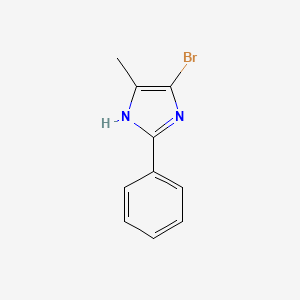
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)



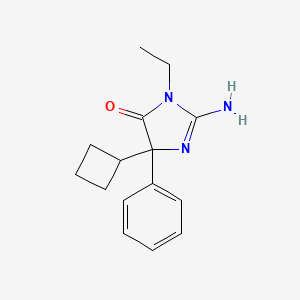
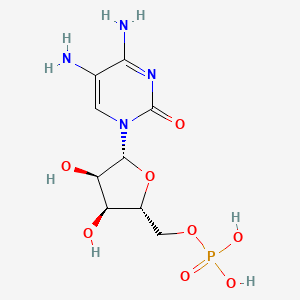

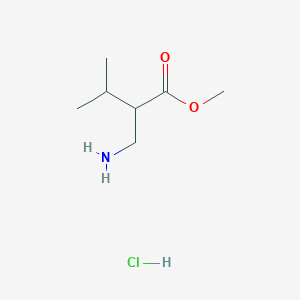
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
